molecular formula C9H10N4O B12815588 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide

2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B12815588
M. Wt: 190.20 g/mol
InChI Key: PIOSANQSGBEULQ-UHFFFAOYSA-N
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Description

2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the class of imidazole carboxamides. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide typically involves the functionalization of imidazole derivatives. One common method is the radical reaction approach, which allows for the direct functionalization of the imidazole ring. This method often employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool compound for studying biological processes and pathways.

    Medicine: It has potential therapeutic applications, particularly as a kinase inhibitor for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(methylamino)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C9H10N4O/c1-11-9-12-6-4-2-3-5(8(10)14)7(6)13-9/h2-4H,1H3,(H2,10,14)(H2,11,12,13)

InChI Key

PIOSANQSGBEULQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=CC=C2N1)C(=O)N

Origin of Product

United States

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